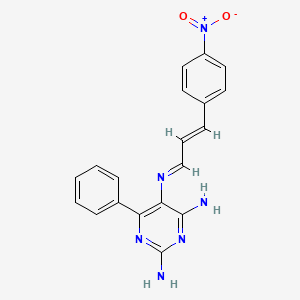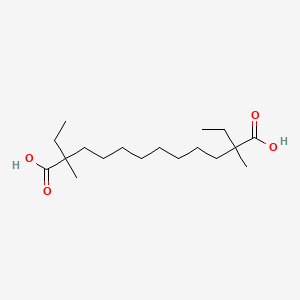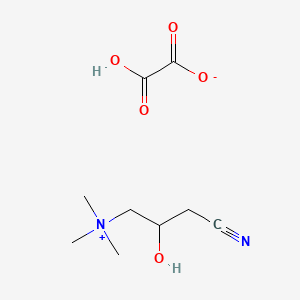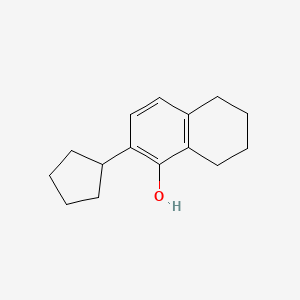
2-Cyclopentyl-5,6,7,8-tetrahydro-1-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyl-5,6,7,8-tetrahydro-1-naphthol is a chemical compound with the molecular formula C15H20O. It is a derivative of naphthol, characterized by the presence of a cyclopentyl group and a partially hydrogenated naphthalene ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyclopentyl-5,6,7,8-tetrahydro-1-naphthol can be synthesized through the partial reduction of 1-naphthol. This process involves catalytic hydrogenation, where the aromatic ring of 1-naphthol is partially reduced using homogeneous or heterogeneous catalysts under controlled conditions . The reaction typically requires a hydrogen source, such as hydrogen gas, and a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired conversion rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopentyl-5,6,7,8-tetrahydro-1-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.
Reduction: Further reduction can lead to the complete hydrogenation of the naphthalene ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or PtO2 under hydrogen gas.
Substitution: Reagents such as halogens (e.g., bromine) and alkylating agents (e.g., alkyl halides) under acidic or basic conditions.
Major Products
Oxidation: Formation of cyclopentyl-1,4-naphthoquinone.
Reduction: Formation of fully hydrogenated cyclopentyl-naphthalene.
Substitution: Formation of various substituted cyclopentyl-tetrahydro-naphthols.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentyl-5,6,7,8-tetrahydro-1-naphthol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in photochemical studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a fuel additive.
Wirkmechanismus
The mechanism of action of 2-Cyclopentyl-5,6,7,8-tetrahydro-1-naphthol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The cyclopentyl group and the partially hydrogenated naphthalene ring contribute to the compound’s unique binding properties and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthol: Lacks the cyclopentyl group, making it less sterically hindered.
2-Cyclopentyl-1-naphthol: Contains a fully aromatic naphthalene ring, differing in reactivity and stability.
Cyclopentyl-naphthalene: Fully hydrogenated naphthalene ring, differing in electronic properties.
Uniqueness
2-Cyclopentyl-5,6,7,8-tetrahydro-1-naphthol is unique due to its combination of a cyclopentyl group and a partially hydrogenated naphthalene ring. This structural feature imparts distinct reactivity and stability, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
60834-82-4 |
|---|---|
Molekularformel |
C15H20O |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
2-cyclopentyl-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C15H20O/c16-15-13-8-4-3-7-12(13)9-10-14(15)11-5-1-2-6-11/h9-11,16H,1-8H2 |
InChI-Schlüssel |
PRXDHKJRAGSLNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=C(C3=C(CCCC3)C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



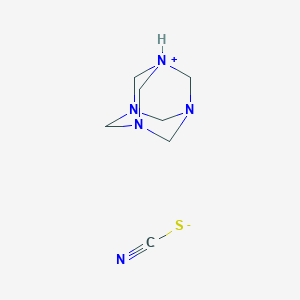
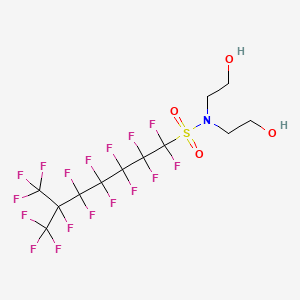
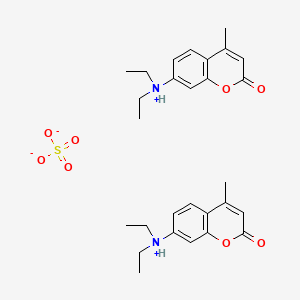
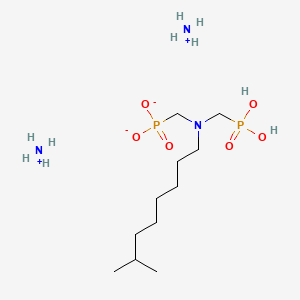

![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL](/img/structure/B12676585.png)
